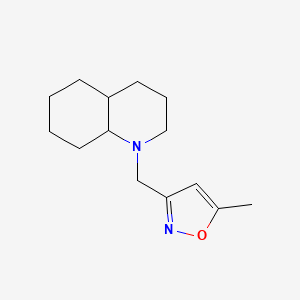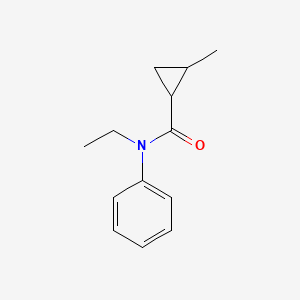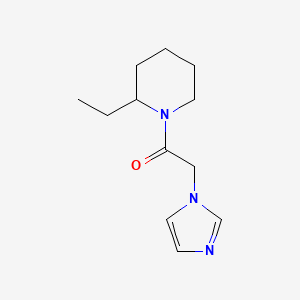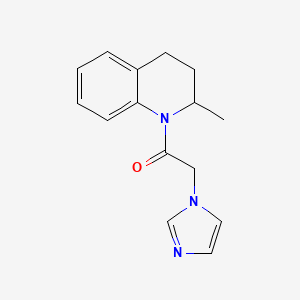![molecular formula C17H16N4O B7508186 N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. In
Wirkmechanismus
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They have also been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their specificity for N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, their ability to improve glycemic control, and their cardiovascular and renal benefits. The limitations of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their potential for off-target effects, their limited efficacy in some patients, and their high cost.
Zukünftige Richtungen
For research on N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors include the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the investigation of their potential for the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease. In addition, future research should focus on the long-term safety and efficacy of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors, as well as their potential for combination therapy with other drugs.
Synthesemethoden
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 4-aminophenylpyridine-2-carboxamide, which is reacted with 3,5-dimethylpyrazole and acetic anhydride to form the intermediate product. The intermediate product is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been extensively studied in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. They have also been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)15-8-6-14(7-9-15)19-17(22)16-5-3-4-10-18-16/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHIPBPJAVLBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)






![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
